disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

hydrolytic stability thermal degradation food processing

Disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate, systematically referred to as disodium inosine-5′-monophosphate (IMP disodium, CAS 4691-65-0), is the disodium salt of inosinic acid—a purine ribonucleoside monophosphate composed of a hypoxanthine base, a ribose sugar, and a single 5′-phosphate group bearing two sodium counterions. With an anhydrous molecular weight of 392.17 g/mol and the molecular formula C₁₀H₁₁N₄Na₂O₈P, it is officially designated as food additive E631 under EU regulation and is available as a USP Reference Standard.

Molecular Formula C10H11N4Na2O8P
Molecular Weight 392.17 g/mol
Cat. No. B13392581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedisodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate
Molecular FormulaC10H11N4Na2O8P
Molecular Weight392.17 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])[O-])O)O.[Na+].[Na+]
InChIInChI=1S/C10H13N4O8P.2Na/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;/h2-4,6-7,10,15-16H,1H2,(H,11,12,17)(H2,18,19,20);;/q;2*+1/p-2
InChIKeyAANLCWYVVNBGEE-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium Inosine-5′-Monophosphate (IMP Disodium, E631): Core Identity and Procurement Baseline


Disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate, systematically referred to as disodium inosine-5′-monophosphate (IMP disodium, CAS 4691-65-0), is the disodium salt of inosinic acid—a purine ribonucleoside monophosphate composed of a hypoxanthine base, a ribose sugar, and a single 5′-phosphate group bearing two sodium counterions [1]. With an anhydrous molecular weight of 392.17 g/mol and the molecular formula C₁₀H₁₁N₄Na₂O₈P, it is officially designated as food additive E631 under EU regulation and is available as a USP Reference Standard . IMP occupies a singular metabolic position as the first fully formed purine nucleotide in de novo biosynthesis, serving as the obligatory branch-point precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP) [2]. Its commercial relevance spans food-grade umami flavor enhancement, biochemical research as an IMPDH substrate, and pharmaceutical reference standardization.

Why Disodium Inosine-5′-Monophosphate Cannot Be Casually Substituted by GMP or AMP in Scientific and Industrial Workflows


Despite their shared classification as purine 5′-ribonucleotide monophosphates, disodium inosine-5′-monophosphate (IMP), guanosine-5′-monophosphate (GMP, E627), and adenosine-5′-monophosphate (AMP) exhibit quantitatively distinct hydrolytic stability profiles, taste-modulating characteristics, and enzyme-substrate specificities that preclude simple interchange in formulation, analytical, or enzymatic applications [1]. Hydrolytic half-life data demonstrate that IMP is substantially more thermally stable than GMP under food-processing and experimental conditions, while taste threshold and synergism studies reveal that IMP and GMP produce non-identical umami intensity and synergy ratios with monosodium glutamate (MSG) [2]. Furthermore, IMP is the unique endogenous substrate for inosine-5′-monophosphate dehydrogenase (IMPDH)—the rate-limiting enzyme of guanine nucleotide biosynthesis—with binding affinity and inhibitor profiles that differ sharply from those of its nucleotide analogs [3]. These quantifiable divergences mean that selecting IMP over GMP, AMP, or a mixed I+G preparation carries specific, measurable consequences for experimental reproducibility, product stability, and sensory outcome.

Quantitative Differential Evidence for Disodium Inosine-5′-Monophosphate Versus Closest Analogs


Hydrolytic Half-Life of IMP vs. GMP and AMP Under Thermal Food-Processing and Accelerated Stability Conditions

IMP demonstrates the highest thermal hydrolytic stability among the three common purine nucleotides. Under canning conditions (121°C, pH 5), the half-life (t₁/₂) for phosphate bond hydrolysis is 63 min for IMP, compared to only 41 min for GMP and 51 min for AMP—representing a 1.54-fold stability advantage for IMP over GMP [1]. This hierarchy is preserved at lower temperatures: at 100°C and neutral pH (7.0), IMP exhibits a t₁/₂ of 13.1 hr versus 8.2 hr for GMP (a 1.60-fold advantage), while at pH 4.0 the respective values are 8.7 hr for IMP and 6.4 hr for GMP (a 1.36-fold advantage) [2]. Extrapolated room-temperature (23°C, pH 5) half-lives further underscore the practical implication: IMP is projected at 36 years, GMP at 19 years, and AMP at 40 years [1]. This means GMP degrades approximately 1.9-fold faster than IMP during long-term ambient storage.

hydrolytic stability thermal degradation food processing nucleotide half-life

Umami Taste Threshold and MSG Synergy: Quantitative Comparison of IMP vs. GMP as Standalone and Synergistic Flavor Enhancers

IMP and GMP exhibit markedly different intrinsic taste thresholds and synergistic potency with monosodium glutamate (MSG). The standalone detection threshold for IMP in pure water is 0.012% (w/w), whereas GMP is detected at a substantially lower concentration of 0.0035%—making GMP approximately 3.4-fold more potent as an isolated umami stimulus [1]. However, when combined with MSG, the synergistic threshold drops dramatically: MSG+IMP achieves detection at 0.0001% (a 120-fold enhancement over IMP alone), while MSG+GMP reaches 0.00003% (a 117-fold enhancement over GMP alone) [1]. Although GMP+MSG exhibits a lower absolute synergistic threshold, sensory studies with trained rat panels found that the taste qualities of IMP and GMP could not be discriminated from each other, yet both were discriminated from MSG alone [2]. In food matrix applications, a 5% (w/w) IMP+GMP addition to seaweed seasoning achieved the highest consumer preference ranking over a 10% addition, indicating that moderate IMP concentrations provide a more balanced flavor profile without overwhelming umami intensity [3].

umami taste flavor enhancement sensory threshold MSG synergy nucleotide tastant

IMPDH Substrate Affinity and Competitive Inhibition Profile: IMP as the Canonical Substrate Versus GMP, XMP, and AMP

IMP is the native physiological substrate of inosine-5′-monophosphate dehydrogenase (IMPDH, EC 1.1.1.205), the rate-limiting enzyme of de novo guanine nucleotide biosynthesis that catalyzes the NAD⁺-dependent oxidation of IMP to xanthosine-5′-monophosphate (XMP). Kinetic characterization of purified porcine thymus IMPDH reveals an apparent Km of 7 μM for IMP at pH 8.0, indicating high-affinity substrate recognition [1]. In contrast, the product GMP and the downstream metabolites XMP and AMP act as competitive inhibitors of the enzyme with respect to IMP, exhibiting Ki values of 50 μM, 85 μM, and 282 μM respectively [1]. The rank order of protection against enzyme inactivation by CI-IMP is IMP > GMP > XMP > AMP, confirming IMP's privileged binding mode [1]. In a thermophilic IMPDH ortholog (Thermotoga maritima TM1347), the Km for IMP was determined as 81.3 ± 16.9 μM with a kcat of 4.10 ± 0.58 s⁻¹ at the optimal temperature of 80°C, demonstrating that IMP substrate kinetics are measurable and reproducible across phylogenetically diverse enzyme systems [2].

IMPDH enzyme kinetics substrate specificity competitive inhibition Km Ki

Unique Position as the Obligate Branch-Point Precursor in Purine Nucleotide Biosynthesis: IMP vs. All Downstream Purine Nucleotides

IMP is the first fully formed purine nucleotide produced by the 10-step de novo purine biosynthetic pathway, and it occupies a unique metabolic branch point from which all cellular adenine and guanine nucleotides are derived [1]. IMP is converted to adenylosuccinate (and subsequently AMP) by adenylosuccinate synthetase and adenylosuccinate lyase, while it is converted to XMP (and subsequently GMP) by IMPDH and GMP synthetase [2]. No other purine nucleotide—neither AMP, GMP, XMP, nor their corresponding nucleosides or nucleobases—serves as this universal biosynthetic intermediate. This is a class-level structural and functional distinction: IMP is the sole purine nucleotide that simultaneously serves as the metabolic precursor for both major purine nucleotide pools. Additionally, IMP can be generated from AMP via AMP deaminase (EC 3.5.4.6), which exhibits a 10-fold activity increase when pH drops from 7.0 to 6.5, establishing IMP as the convergent node of both de novo synthesis and the purine nucleotide cycle [3].

de novo purine biosynthesis metabolic precursor branch-point metabolite IMP AMP GMP

Systematic Multi-Solvent Solubility Characterization and Spectrophotometric Identity: Enabling Crystallization Process Design and QC Verification

The equilibrium solubility of disodium inosine-5′-monophosphate (5′-IMPNa₂) has been systematically measured and thermodynamically modeled across four pure solvents (water, methanol, ethanol, acetone) and three binary solvent mixtures (methanol-water, ethanol-water, acetone-water) over the temperature range 293.15–313.15 K using an isothermal method—representing the first comprehensive solubility dataset for any purine nucleotide monophosphate disodium salt [1]. Solubility ranked as water ≫ methanol > ethanol > acetone at all temperatures, with water and ethanol identified as the most effective solvent and anti-solvent pairing, respectively, enabling rational design of dilution crystallization processes [1]. For identity verification and purity assessment, IMP disodium exhibits a characteristic UV absorption maximum at λmax = 248 nm (pH 7, ε = 12,300 M⁻¹cm⁻¹) with diagnostic absorbance ratios of A₂₅₀/A₂₆₀ = 1.63 and A₂₈₀/A₂₆₀ = 0.23—spectrophotometric parameters that are distinct from those of GMP disodium and AMP disodium and are codified in the EU specification (λmax at 250 nm in 0.01 N HCl) [2][3]. Commercially, IMP disodium is available at verified purity levels of ≥99.89% by HPLC with NMR structural confirmation, and as a USP Reference Standard with multi-traceability to EP and BP primary standards .

solubility crystallization quality control UV spectrophotometry process engineering

Evidence-Backed Application Scenarios Where Disodium Inosine-5′-Monophosphate Delivers Quantifiable Advantage


Thermally Processed Savory Food Products Requiring Nucleotide Flavor Stability During Retorting or Canning

In canned soups, retorted ready-meals, and hot-filled sauces where processing temperatures reach 121°C, IMP disodium provides a 54% longer hydrolytic half-life than GMP disodium at pH 5 (63 min vs. 41 min), directly translating to reduced flavor loss and lower overage requirements [1]. At the more moderate 100°C holding temperatures typical of hot-fill operations, IMP's half-life advantage widens to 60% at neutral pH (13.1 hr vs. 8.2 hr), making it the nucleotide of choice when thermal exposure is unavoidable and flavor fidelity is critical [2]. Formulators targeting an MSG-synergistic umami profile should note that IMP+MSG achieves a detection threshold of 0.0001%—sufficient for flavor impact at parts-per-million addition levels [3].

IMPDH-Targeted Drug Discovery: Enzymatic Assays, Inhibitor Screening, and Structural Biology

IMP disodium is the native substrate for all IMPDH isoforms across species, with a well-characterized Km of 7 μM for mammalian IMPDH (porcine) and demonstrable activity across bacterial and human orthologs [1]. In competitive inhibition studies, the product GMP exhibits a Ki of 50 μM, XMP a Ki of 85 μM, and AMP a Ki of 282 μM, establishing a clear rank order that enables quantitative assessment of novel inhibitor potency relative to the physiological end-product inhibitor [1]. For high-temperature enzymatic assays (e.g., using thermophilic IMPDH orthologs with optimal activity at 80°C), IMP disodium demonstrates kinetic robustness with Km = 81.3 μM and kcat = 4.10 s⁻¹, supporting inhibitor screening under non-ambient conditions [2]. IMP disodium is available at ≥99% HPLC purity and as a USP Reference Standard, ensuring inter-laboratory reproducibility in pharmaceutical R&D settings [3].

Mammalian Cell Culture and Microbial Fermentation Requiring Balanced Purine Nucleotide Supplementation

Because IMP is the sole metabolic precursor to both AMP and GMP in the de novo purine biosynthetic pathway, supplementation with IMP disodium—rather than AMP or GMP individually—provides a balanced purine nucleotide pool from a single additive [1]. This is particularly relevant in hybridoma and CHO cell cultures, where nucleotide precursors are rate-limiting for proliferation, and in microbial fermentation processes engineered for enhanced nucleotide yield. Under acidic culture conditions (pH 6.5), endogenous AMP deaminase activity increases 10-fold relative to pH 7.0, accelerating the conversion of AMP to IMP and reinforcing IMP's role as the convergent metabolic node [2]. The systematic solubility data for 5′-IMPNa₂ in water and water-ethanol mixtures (293.15–313.15 K) further supports the design of sterile filtration and fed-batch addition protocols [3].

Quality Control Reference Standardization and Compendial Compliance in Food and Pharmaceutical Analysis

IMP disodium is designated as a USP Reference Standard with multi-traceability to European Pharmacopoeia (EP) and British Pharmacopoeia (BP) primary standards, making it the definitive reference material for chromatographic and spectrophotometric determination of IMP content in food products and pharmaceutical raw materials [1]. Its spectrophotometric identity is precisely defined: λmax 248 nm at pH 7 (ε = 12,300), with absorbance ratios A₂₅₀/A₂₆₀ = 1.63 and A₂₈₀/A₂₆₀ = 0.23, providing unambiguous identity confirmation distinguishable from GMP and AMP [2]. The EU specification mandates a purity of ≥97.0% (anhydrous basis), pH of a 5% aqueous solution between 7.0 and 8.5, and water content ≤28.5% (Karl Fischer), establishing a regulatory benchmark for procurement specifications [3]. Commercially, verified purity levels of 99.89% by HPLC with NMR structural confirmation are available, exceeding compendial minimum requirements [4].

Quote Request

Request a Quote for disodium [3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)-2-oxolanyl]methyl phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.